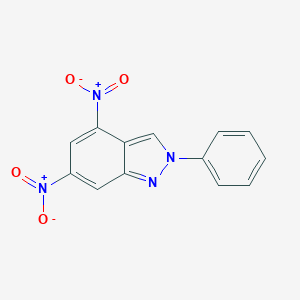![molecular formula C12H10N2O2S B187927 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione CAS No. 16132-04-0](/img/structure/B187927.png)
4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as TATD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. TATD is a bicyclic compound that contains a thiazole ring, an azatricyclo ring, and a dione group.
Mecanismo De Acción
The mechanism of action of 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is not fully understood. However, it has been proposed that 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione exerts its biological activities through the inhibition of enzymes or the modulation of signaling pathways. For example, 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been reported to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and cell division. 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been reported to exhibit various biochemical and physiological effects. For example, 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce the replication of viruses. 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been reported to modulate the levels of reactive oxygen species and to inhibit the activity of inflammatory enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is also stable under normal lab conditions and can be stored for an extended period. However, 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has some limitations. It is highly reactive and can react with other compounds in the lab, leading to false-positive results. 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is also toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the research on 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One direction is to investigate the structure-activity relationship of 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione and its derivatives to identify compounds with improved biological activities. Another direction is to explore the potential use of 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the use of 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione as a catalyst for organic reactions could also be further explored.
In conclusion, 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a unique heterocyclic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione involves the reaction of 2-aminothiazole with maleic anhydride and ethyl acrylate in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction to form the bicyclic compound. The yield of 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anticancer, antibacterial, antifungal, and antiviral activities. 4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
Propiedades
Número CAS |
16132-04-0 |
|---|---|
Nombre del producto |
4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione |
Fórmula molecular |
C12H10N2O2S |
Peso molecular |
246.29 g/mol |
Nombre IUPAC |
4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C12H10N2O2S/c15-10-8-6-1-2-7(5-6)9(8)11(16)14(10)12-13-3-4-17-12/h1-4,6-9H,5H2 |
Clave InChI |
YZAZRTPOFWTHDJ-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=NC=CS4 |
SMILES canónico |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=NC=CS4 |
Otros números CAS |
16132-04-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






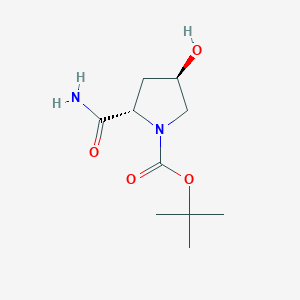
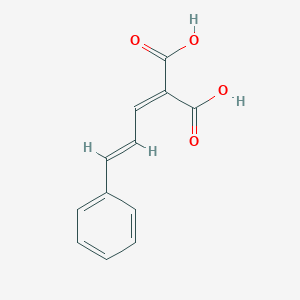
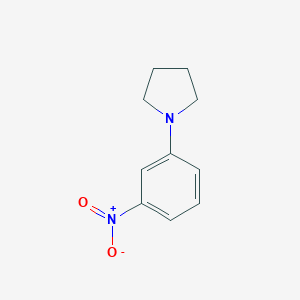
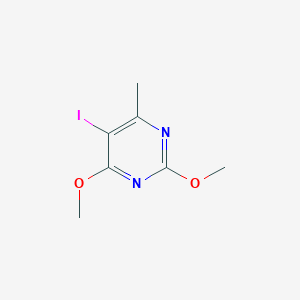
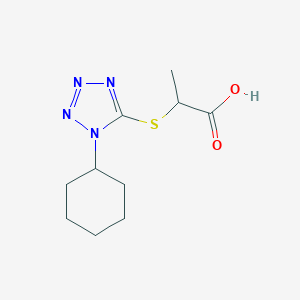

![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)


![Spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-amine](/img/structure/B187865.png)
